1-Ethenyl-3-fluoro-2-methoxybenzene
Overview
Description
1-Ethenyl-3-fluoro-2-methoxybenzene is an organic compound with the molecular formula C9H9FO It is a derivative of benzene, characterized by the presence of an ethenyl group, a fluorine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-3-fluoro-2-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These processes often start with benzene as the base compound, followed by sequential reactions to introduce the desired substituents. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-3-fluoro-2-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
1-Ethenyl-3-fluoro-2-methoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-ethenyl-3-fluoro-2-methoxybenzene exerts its effects involves interactions with various molecular targets and pathways. The ethenyl group can participate in conjugation with the benzene ring, affecting the compound’s electronic properties. The fluorine and methoxy groups can influence the compound’s reactivity and interactions with other molecules. These interactions can lead to various chemical and biological effects, depending on the specific context .
Comparison with Similar Compounds
1-Ethenyl-3-fluoro-2-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
1-Ethenyl-4-fluoro-2-methoxybenzene: Similar structure but with the fluorine atom in a different position.
1-Ethenyl-3-chloro-2-methoxybenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness: 1-Ethenyl-3-fluoro-2-methoxybenzene is unique due to the specific combination of substituents on the benzene ring. The presence of the ethenyl, fluorine, and methoxy groups imparts distinct chemical properties, such as reactivity and stability, which can be leveraged in various applications .
Properties
IUPAC Name |
1-ethenyl-3-fluoro-2-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-3-7-5-4-6-8(10)9(7)11-2/h3-6H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMWYAVYDXQAMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629135 | |
Record name | 1-Ethenyl-3-fluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499235-07-3 | |
Record name | 1-Ethenyl-3-fluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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